1-Ethyl-3-piperidinol, (S)- is a chiral organic compound with the molecular formula and a molecular weight of approximately 129.20 g/mol. It is also known by several other names, including N-ethyl-3-hydroxypiperidine and 1-ethyl-3-hydroxypiperidine. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the nitrogen and a hydroxyl group at the third position of the ring .
The compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in water and various organic solvents, making it useful in different chemical applications. Its chirality indicates that it exists in two enantiomeric forms, with (S)- being one of them, which can have different biological activities compared to its (R)- counterpart .
Additionally, it can be converted into other derivatives through oxidation or reduction processes, allowing for further functionalization of the piperidine ring .
Research indicates that 1-Ethyl-3-piperidinol exhibits various biological activities. It has been studied for its potential as:
The biological effects are often attributed to its interaction with neurotransmitter systems and its ability to modulate receptor activity .
Several methods exist for synthesizing 1-Ethyl-3-piperidinol:
These methods highlight the compound's versatility in synthetic organic chemistry .
1-Ethyl-3-piperidinol has several applications across various fields:
Its ability to act as a building block for more complex molecules makes it valuable in drug design and development .
Studies on the interactions of 1-Ethyl-3-piperidinol reveal its potential effects on biological systems:
These interactions underscore its significance in pharmacology and toxicology research .
Several compounds share structural similarities with 1-Ethyl-3-piperidinol, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-N-methylpiperidine | Methyl substitution on nitrogen | Antidepressant properties |
| N-Ethylpiperidine | Lacks hydroxyl group | Analgesic effects |
| 1-Methyl-3-piperidinol | Methyl group at first position | Neuroprotective effects |
1-Ethyl-3-piperidinol is unique due to its specific hydroxyl group positioning on the piperidine ring, which enhances its solubility and biological activity compared to similar compounds. This configuration allows for distinct interactions within biological systems, making it particularly interesting for further research in medicinal chemistry .
The discovery of (S)-1-ethyl-3-piperidinol is rooted in the broader exploration of piperidine alkaloids during the late 20th century. Piperidine derivatives have long been studied for their pharmacological potential, with early research focusing on their roles as structural motifs in natural products like cassine and spectaline. The specific synthesis of (S)-1-ethyl-3-piperidinol gained prominence in the early 2000s, coinciding with advancements in chiral resolution techniques. A pivotal development involved the use of biocatalysis to isolate enantiomerically pure piperidinol derivatives, enabling their application in asymmetric synthesis.
The compound’s CAS registry (13444-24-1) and its inclusion in chemical databases by the early 2000s reflect its adoption as a standardized chiral building block. Early synthetic routes often relied on resolving racemic mixtures of 3-hydroxypiperidine derivatives, but modern approaches prioritize enantioselective catalysis to streamline production.
(S)-1-Ethyl-3-piperidinol occupies a central role in organic chemistry due to its dual functionality as a secondary amine and alcohol. The ethyl group enhances lipophilicity, improving solubility in organic solvents such as chloroform and methanol, while the hydroxyl group participates in hydrogen bonding and nucleophilic substitutions. These features make it a versatile precursor in:
A comparative analysis of its physical properties underscores its adaptability:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 129.20 g/mol | |
| Boiling Point | 93–95°C at 15 mmHg | |
| Density | 0.97 g/mL at 25°C | |
| Water Solubility | 791.3 g/L at 25°C | |
| LogP (Partition Coefficient) | 0.35 |
Piperidine derivatives are ubiquitous in heterocyclic chemistry due to their structural similarity to bioactive molecules. (S)-1-Ethyl-3-piperidinol exemplifies this trend, with applications spanning:
Recent studies highlight its utility in synthesizing quinolizidine and indolizidine alkaloids, which exhibit insecticidal and antifungal properties. The ethyl substituent further fine-tunes electronic and steric effects, enabling tailored interactions with biological targets.
1-Ethyl-3-piperidinol, (S)- represents a chiral organic compound with the systematic International Union of Pure and Applied Chemistry name (3S)-1-ethylpiperidin-3-ol [3] [9]. The compound is characterized by a six-membered heterocyclic piperidine ring structure containing five carbon atoms and one nitrogen atom, with an ethyl group attached to the nitrogen and a hydroxyl group positioned at the third carbon of the ring [2].
The compound is registered under multiple Chemical Abstracts Service numbers, with the (S)-enantiomer assigned the unique identifier 98584-61-3, while the racemic mixture bears the Chemical Abstracts Service number 13444-24-1 [3] [5]. The United States Food and Drug Administration Unique Ingredient Identifier code for the (S)-enantiomer is 8VKB9387UJ [3] [9].
Several alternative systematic and common names are recognized in the chemical literature for this compound. These include 1-ethyl-3-hydroxypiperidine, N-ethyl-3-piperidinol, 3-piperidinol, 1-ethyl-, and N-ethyl-3-hydroxypiperidine [2] [4] [5]. The PubChem compound identifier for the (S)-enantiomer is 641104, facilitating database searches and cross-referencing [3].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (3S)-1-ethylpiperidin-3-ol |
| Chemical Abstracts Service Number (S-enantiomer) | 98584-61-3 |
| Chemical Abstracts Service Number (racemic) | 13444-24-1 |
| United States Food and Drug Administration Unique Ingredient Identifier | 8VKB9387UJ |
| PubChem Compound Identifier | 641104 |
| Alternative Names | 1-Ethyl-3-hydroxypiperidine; N-Ethyl-3-piperidinol; 3-Piperidinol, 1-ethyl- |
The molecular formula of 1-ethyl-3-piperidinol, (S)- is C₇H₁₅NO with a molecular weight of 129.20 grams per mole [3] [5]. The compound exhibits a characteristic piperidine ring structure, which represents a saturated six-membered heterocycle containing one nitrogen atom [2] [18]. The International Chemical Identifier key for the (S)-enantiomer is ZNPSUOAGONLMLK-ZETCQYMHSA-N, which encodes the stereochemical information [3] [9].
The Simplified Molecular Input Line Entry System notation for the stereochemically defined compound is CCN1CCCC@HC1, where the [@H] designation indicates the specific three-dimensional arrangement at the chiral center [3] [9]. The compound exists as a colorless to pale yellow liquid under standard conditions, with a melting point below 25 degrees Celsius and a boiling point of 62 degrees Celsius at 13 Torr pressure [5] [11].
The stereochemical complexity of 1-ethyl-3-piperidinol, (S)- arises from the presence of a single chiral center located at the third carbon atom of the piperidine ring [3] [9]. This carbon atom is bonded to four different substituents: a hydroxyl group, two different portions of the piperidine ring (C-2 and C-4 carbons), and a hydrogen atom [2].
The priority assignment for the stereocenter follows the Cahn-Ingold-Prelog sequence rules, where the hydroxyl group receives the highest priority due to oxygen's atomic number, followed by the ring carbons, and finally the hydrogen atom [15]. The spatial arrangement of these substituents determines the absolute configuration, with the (S)-designation indicating the counterclockwise arrangement when viewed from the position opposite to the lowest priority group [15].
| Stereochemical Parameter | Value |
|---|---|
| Number of Stereocenters | 1 |
| Defined Stereocenters | 1/1 |
| Absolute Configuration | S |
| Chiral Center Position | C-3 of piperidine ring |
| Priority Assignment | OH > C-2 > C-4 > H |
| International Chemical Identifier Stereochemical Layer | /t7-/m0/s1 |
The absolute configuration of 1-ethyl-3-piperidinol, (S)- has been established through multiple analytical approaches, with vibrational circular dichroism emerging as a particularly reliable method [25] [32]. Vibrational circular dichroism represents a spectroscopic technique that measures the differential absorption of left versus right circularly polarized infrared light during vibrational transitions, providing definitive absolute configuration assignments without requiring crystallization or derivatization [25] [27].
The determination process involves measuring the experimental vibrational circular dichroism spectrum and comparing it with theoretically calculated spectra for both enantiomers using density functional theory methods [28] [29]. The experimental spectrum is then matched against the simulated spectra to identify which enantiomer provides the best correlation between spectral signs and intensities [28] [29].
Alternative methods for absolute configuration determination include X-ray crystallography, though this approach requires the growth of suitable single crystals, which can be challenging for liquid compounds [31] [32]. Nuclear magnetic resonance spectroscopy combined with chiral derivatizing agents such as Mosher's acid can also provide stereochemical information through the analysis of diastereomeric products [30].
The compound's optical activity classification is designated as "ABSOLUTE," indicating that it possesses definitive three-dimensional structural characteristics that interact differently with circularly polarized light compared to its enantiomeric counterpart [9].
Piperidine rings, including that in 1-ethyl-3-piperidinol, (S)-, exhibit conformational preferences similar to cyclohexane, with the chair conformation representing the most thermodynamically stable arrangement [17] [18]. Unlike cyclohexane, piperidine possesses two distinguishable chair conformations due to the presence of the nitrogen atom: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position [18].
Computational studies have determined that the equatorial conformation of the nitrogen lone pair is favored by approximately 0.72 kilocalories per mole in the gas phase, though this preference can vary in different solvent environments [18]. In polar solvents, the axial conformer may become more stable due to solvation effects [18].
The conformational interconversion between chair forms occurs through nitrogen inversion, with a free energy activation barrier estimated at 6.1 kilocalories per mole, which is substantially lower than the 10.4 kilocalories per mole required for ring inversion [18]. This rapid interconversion means that both conformations exist in dynamic equilibrium under normal conditions [18].
For N-substituted piperidines like 1-ethyl-3-piperidinol, the presence of the ethyl group affects the conformational preferences [19]. The substitution pattern influences the relative stability of different conformations through steric interactions and electronic effects [12] [19].
1-Ethyl-3-piperidinol, (S)- exhibits optical activity due to its chiral nature, with the ability to rotate plane-polarized light in a characteristic manner [20] [23]. The optical activity arises from the asymmetric arrangement of substituents around the chiral center at C-3, which creates a non-superimposable mirror image relationship with its (R)-enantiomer [23].
The specific rotation value, denoted as [α], represents a fundamental optical property that characterizes the compound's interaction with polarized light [20] [23]. This parameter is calculated using the formula [α] = α/(l × c), where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in grams per milliliter [20].
Polarimetry serves as the primary method for measuring optical rotation, utilizing a polarimeter instrument that passes plane-polarized light through the sample and measures the resulting rotation angle [23]. The magnitude and direction of rotation depend on factors including wavelength, temperature, solvent, and concentration [20] [23].
The enantiomeric relationship between (S)- and (R)-1-ethyl-3-piperidinol results in equal and opposite optical rotations under identical conditions, with one enantiomer rotating light clockwise (dextrorotatory) and the other counterclockwise (levorotatory) [23].
High-performance liquid chromatography with chiral stationary phases represents the most widely employed method for determining enantiomeric purity of 1-ethyl-3-piperidinol [21] [24]. This technique achieves separation of enantiomers through differential interactions with chiral selector materials immobilized on the stationary phase [21].
The method typically involves the use of endcapped C-18 columns maintained at controlled temperatures, with ultraviolet detection at appropriate wavelengths [21]. Calibration curves demonstrate excellent linearity over specified concentration ranges, with precision values typically below 2% [21].
Electronic circular dichroism coupled with high-performance liquid chromatography provides an alternative approach that can simultaneously analyze material conversion ratios and absolute optical purity [24]. This method offers the advantage of using standard reverse-phase columns rather than expensive chiral stationary phases [24].
The enantiomeric excess calculation follows the formula: enantiomeric excess = |([S] - [R])/([S] + [R])| × 100%, where [S] and [R] represent the concentrations of the respective enantiomers [21]. Peak area or height ratios from chromatographic analysis provide the necessary quantitative data for these calculations [24].
| Analytical Method | Application | Key Features |
|---|---|---|
| Vibrational Circular Dichroism | Absolute configuration determination | No derivatization required, solution-phase analysis |
| High-Performance Liquid Chromatography | Enantiomeric purity analysis | Chiral stationary phase separation |
| Nuclear Magnetic Resonance | Stereochemical assignment | Conformational analysis capability |
| Electronic Circular Dichroism | Online detection of enantiomeric excess values | Real-time analysis capability |
| Polarimetry | Optical rotation measurement | Direct optical activity measurement |
Chiral gas chromatography represents another analytical option, particularly useful for volatile derivatives of the compound [30]. This method can achieve high sensitivity for trace enantiomeric impurity detection, though it may require sample derivatization depending on the compound's volatility characteristics [30].
1-Ethyl-3-piperidinol, (S)- exhibits distinctive thermal properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point below 25°C [1] [2], indicating its tendency to exist as a liquid at ambient temperatures. This relatively low melting point is characteristic of secondary amines with alkyl substitution, where the molecular packing is disrupted by the ethyl group attached to the nitrogen atom.
The boiling point occurs at 93-95°C under reduced pressure conditions of 15 mmHg [1] [2]. Under standard atmospheric pressure, extrapolation suggests a boiling point significantly higher, likely in the range of 180-200°C. This thermal behavior is consistent with the presence of both nitrogen and hydroxyl functional groups, which contribute to hydrogen bonding interactions that elevate the boiling point compared to simple alkyl compounds of similar molecular weight.
The compound exists as a clear liquid with a density of 0.97 g/mL at 25°C [1] [2]. This density value indicates that 1-Ethyl-3-piperidinol is slightly less dense than water, which has implications for its behavior in aqueous systems and separation processes. The physical state is described as a colorless to pale yellow liquid [4] with characteristic amine odor, typical of piperidine derivatives.
The vapor pressure at 25°C is measured at 19.9 Pa [1] [2], indicating moderate volatility at room temperature. The refractive index (n₂₀ᴰ) is 1.46 [1], which falls within the expected range for organic compounds containing both nitrogen and oxygen heteroatoms. The flash point is recorded at 117°F (47°C) [1] [2], classifying it as a combustible liquid requiring appropriate handling precautions.
1-Ethyl-3-piperidinol demonstrates excellent aqueous solubility with a water solubility of 791.3 g/L at 25°C [1] [2]. This high solubility is attributed to the compound's ability to form extensive hydrogen bonds through both the hydroxyl group and the nitrogen atom with water molecules. The dual functionality as both hydrogen bond donor and acceptor enhances its hydrophilic character significantly.
In organic solvents, the compound shows limited solubility in chloroform and methanol, described as "slightly soluble" [1] [2]. This solubility pattern reflects the compound's amphiphilic nature, where the polar hydroxyl and amino groups dominate the solvation behavior. The partition coefficient (LogP) value of 0.35 [1] [2] confirms the hydrophilic tendency, indicating preferential distribution into the aqueous phase in water-octanol systems.
The ¹H Nuclear Magnetic Resonance spectrum of 1-Ethyl-3-piperidinol provides definitive structural information through characteristic chemical shift patterns. The ethyl group attached to nitrogen displays the typical triplet at 1.05 ppm (3H) for the methyl protons [5], with coupling to the adjacent methylene group. The piperidine ring protons appear as complex multipiples in the 1.6-2.0 ppm region (4H) [5], representing the methylene groups of the six-membered ring.
The nitrogen-adjacent methylene protons (NCH₂) resonate in the 2.4-2.8 ppm range (4H) [5], shifted downfield due to the deshielding effect of the electronegative nitrogen atom. The hydroxyl-bearing carbon proton (CHOH) appears as a multiplet around 3.9-4.0 ppm (1H) [5], significantly deshielded by the electron-withdrawing oxygen atom.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with distinct chemical shifts. Based on comparative analysis with related piperidine derivatives [6] [7], the ethyl methyl carbon resonates around 12.0 ppm, while ring methylenes appear near 25.0 ppm. The nitrogen-adjacent carbons show characteristic downfield shifts to approximately 47.9 ppm and 55.0 ppm [6], reflecting the deshielding influence of the nitrogen atom. The hydroxyl-bearing carbon appears significantly downfield at approximately 65.0-68.5 ppm [6] due to the strong electron-withdrawing effect of the oxygen atom.
The infrared spectrum of 1-Ethyl-3-piperidinol exhibits characteristic absorption bands that confirm the presence of key functional groups. The broad, medium-to-strong absorption in the 3500-3200 cm⁻¹ region corresponds to hydrogen-bonded O-H stretching [8], typical of secondary alcohols in condensed phases where intermolecular hydrogen bonding occurs.
The N-H stretching vibrations appear as distinct bands around 3343 cm⁻¹ (strong) and 3315 cm⁻¹ (shoulder) [9] [10], reflecting the conformational equilibrium of the piperidine ring. The dominant high-frequency component is assigned to the equatorial N-H orientation, while the lower frequency component corresponds to the axial configuration, consistent with conformational studies of piperidine derivatives [9].
C-H stretching vibrations dominate the 2960-2850 cm⁻¹ region [8], with specific bands at 2803 cm⁻¹ and 2730 cm⁻¹ representing perturbed C-H stretches and Bohlmann bands characteristic of nitrogen-containing heterocycles [9]. The fingerprint region shows C-O stretching around 1200-1000 cm⁻¹, C-N stretching near 1167 cm⁻¹, and ring deformation modes at 780 cm⁻¹ and 685 cm⁻¹ [8].
Electron ionization mass spectrometry of 1-Ethyl-3-piperidinol reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 129, corresponding to the molecular weight [11] [12]. This peak typically shows moderate intensity due to the stability of the piperidine ring system.
Key fragmentation pathways include loss of methyl radical (m/z 114) and ethyl radical (m/z 100) [11], representing α-cleavage reactions adjacent to the nitrogen atom. The piperidine ring fragmentation produces significant peaks around m/z 86, while progressive ring opening generates fragments at m/z 72, 58, and 44 [11]. The base peak often occurs at m/z 58, corresponding to a stable iminium ion fragment [11].
The fragmentation pattern is consistent with typical piperidine derivatives where the nitrogen atom stabilizes positive charge through resonance, leading to preferential cleavage of bonds α to nitrogen. The presence of the hydroxyl group influences fragmentation by providing additional sites for charge localization and rearrangement reactions.
1-Ethyl-3-piperidinol exhibits minimal absorption in the UV-visible region above 200 nm, characteristic of saturated heterocyclic compounds lacking extended conjugation. The compound shows no significant chromophoric absorption maxima in the analytical UV range (200-400 nm) [13] [14], as expected for molecules containing only saturated carbon-nitrogen and carbon-oxygen bonds.
The primary electronic transitions involve high-energy n → σ* transitions of the nitrogen lone pair [13], which typically occur below 200 nm and are not readily observable in routine UV-visible spectroscopy. The extinction coefficients are characteristically low [13], reflecting the forbidden nature of these transitions in saturated amine systems.
Solvent effects on the weak UV absorption are minimal in aqueous solutions, although hydrogen bonding interactions can cause slight shifts in the absorption edge. This spectroscopic behavior is typical for pharmaceutical intermediates and building blocks derived from saturated heterocycles, where UV detection requires wavelengths below 230 nm or derivatization for enhanced detection sensitivity [14].
The nitrogen atom in 1-Ethyl-3-piperidinol exhibits moderate basicity with a pKₐ value of approximately 10.5 ± 0.3 [15] [16]. This basicity is characteristic of secondary amines in saturated heterocyclic systems, where the nitrogen lone pair resides in an sp³-hybridized orbital with relatively low s-character, making it readily available for protonation [16].
The ethyl substitution enhances the basicity compared to unsubstituted piperidine through inductive electron donation [15] [17]. The electron-releasing effect of the ethyl group increases electron density on the nitrogen atom, stabilizing the conjugate acid form and elevating the pKₐ value. This effect is consistent with general trends observed in alkyl-substituted amines where alkyl groups increase basicity through hyperconjugation and inductive effects [16].
The piperidine ring adopts a chair conformation that influences the accessibility of the nitrogen lone pair [9]. The conformational equilibrium between axial and equatorial lone pair orientations affects the protonation kinetics and thermodynamics, with the equatorial conformation generally favored due to reduced steric interactions [9].
The hydroxyl group in 1-Ethyl-3-piperidinol exhibits weak acidity with a predicted pKₐ of approximately 16.5 ± 0.5 [18] [19]. This value is typical for secondary alcohols and reflects the limited stabilization of the resulting alkoxide ion compared to primary alcohols or phenolic compounds [19] [20].
The acidity is influenced by the electron-donating inductive effect of the piperidine ring [19] [21], which destabilizes the alkoxide anion and increases the pKₐ value relative to simple secondary alcohols. The nitrogen atom's electron-releasing character through the carbon framework contributes to this effect, making the hydroxyl group less acidic than in aliphatic alcohols without heteroatom substitution [21].
Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom [21] can influence the acidity depending on molecular conformation. When favorable geometry allows formation of intramolecular hydrogen bonds, the effective acidity may be enhanced through stabilization of the deprotonated form, although this effect is typically modest in flexible systems like substituted piperidines.
The dual functionality of 1-Ethyl-3-piperidinol as both a base (nitrogen) and weak acid (hydroxyl) confers amphoteric character [21]. The large difference between the nitrogen basicity (pKₐ ≈ 10.5) and hydroxyl acidity (pKₐ ≈ 16.5) means that the compound exists predominantly as a neutral molecule under physiological pH conditions [22] [16].
At pH values below 9, protonation of the nitrogen atom produces the piperidinium cation, which is the predominant species in acidic to mildly basic conditions. The isoelectric point occurs around pH 13.5, where the concentrations of cationic and anionic forms are equal, though the anionic form (deprotonated alcohol) represents only a minor species due to the weak acidity of the hydroxyl group [22].
These pKₐ values have important implications for pharmaceutical applications, as they determine the ionization state and hence the solubility, membrane permeability, and protein binding characteristics under different physiological conditions [22] [16]. The moderate basicity ensures good solubility in acidic gastric conditions while maintaining sufficient lipophilicity in neutral environments for membrane penetration [16].